Ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
ETHYL 4-(2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that includes a thienopyrimidine core, a methoxyethyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic synthesis. The key steps include the formation of the thienopyrimidine core, introduction of the methoxyethyl group, and esterification to form the ethyl ester. Common reagents used in these steps include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
ETHYL 4-(2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-methoxyphenol: Shares the methoxyethyl group but differs in the core structure.
2-Methoxyethyl acetate: Contains the methoxyethyl group but lacks the thienopyrimidine core.
Bis(2-methoxyethyl) ether: Similar in containing the methoxyethyl group but has a different overall structure.
Uniqueness
ETHYL 4-(2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its combination of a thienopyrimidine core, methoxyethyl group, and ethyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H23N3O5S2 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H23N3O5S2/c1-3-28-19(26)13-4-6-14(7-5-13)21-16(24)12-30-20-22-15-8-11-29-17(15)18(25)23(20)9-10-27-2/h4-7H,3,8-12H2,1-2H3,(H,21,24) |
InChI Key |
WDYQOOAFCGYEHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3 |
Origin of Product |
United States |
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